

# The Emergence of 3-(4-Bromophenyl)-1H-triazole: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-(4-Bromophenyl)-1H-[1,2,4]triazole

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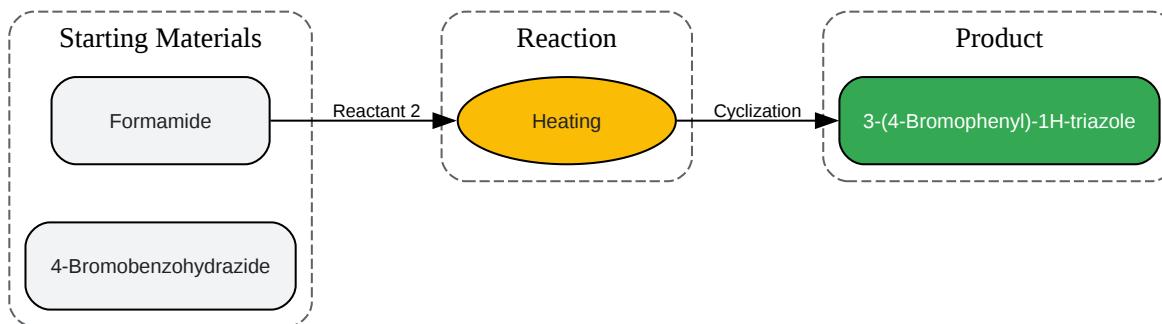
This technical guide provides a comprehensive overview of the synthesis and potential biological significance of the heterocyclic compound, 3-(4-Bromophenyl)-1H-triazole. While a singular discovery paper for this specific molecule is not prominent in the scientific literature, its existence is well-established within chemical databases.<sup>[1][2][3][4][5]</sup> This document outlines a plausible synthetic pathway, summarizes the known biological activities of structurally related analogs, and provides detailed experimental protocols to facilitate further research and development in this area.

## Core Compound Profile

Property	Value	Source
IUPAC Name	3-(4-bromophenyl)-1H-1,2,4-triazole	PubChem
CAS Number	118863-62-0	PubChem <sup>[1][2]</sup>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrN <sub>3</sub>	PubChem <sup>[1]</sup>
Molecular Weight	224.06 g/mol	PubChem <sup>[1]</sup>

## Synthesis of 3-(4-Bromophenyl)-1H-triazole

The synthesis of 3-(4-Bromophenyl)-1H-triazole can be achieved through established methods for 1,2,4-triazole ring formation. A common and effective approach involves the cyclization of a corresponding acylhydrazide with a source of formamide or a similar one-carbon synthon. The following workflow illustrates a likely synthetic route.



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A plausible synthetic workflow for 3-(4-Bromophenyl)-1H-triazole.

## Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-1H-triazole

This protocol is based on general procedures for the synthesis of 3-aryl-1H-1,2,4-triazoles from arylhydrazides.

### Materials:

- 4-Bromobenzohydrazide
- Formamide
- Ethanol
- Hydrochloric acid (HCl)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Beaker
- Büchner funnel and filter paper
- Rotary evaporator

**Procedure:**

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzohydrazide (10 mmol) and formamide (50 mmol).
- Reaction: Heat the mixture to 150-160°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.
- Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
- Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
- Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain pure 3-(4-Bromophenyl)-1H-triazole.
- Drying: Dry the purified product under vacuum.

# Biological Activities of Bromophenyl-1H-triazole Analogs

While specific quantitative biological data for 3-(4-Bromophenyl)-1H-triazole is limited in publicly available literature, numerous studies have demonstrated the diverse and potent biological activities of its derivatives. The bromophenyl moiety is a common feature in many biologically active 1,2,4-triazole compounds. The following tables summarize the activities of some closely related analogs.

## Anticancer Activity

Compound	Cell Line	Activity (IC <sub>50</sub> )	Reference
5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine	UO-31 (Renal Cancer)	26.68% PGI at 10 µM	<a href="#">[6]</a>
5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine	UO-31 (Renal Cancer)	31.14% PGI at 10 µM	<a href="#">[6]</a>
5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine	UO-31 (Renal Cancer)	26.47% PGI at 10 µM	<a href="#">[6]</a>

PGI: Percent Growth Inhibition

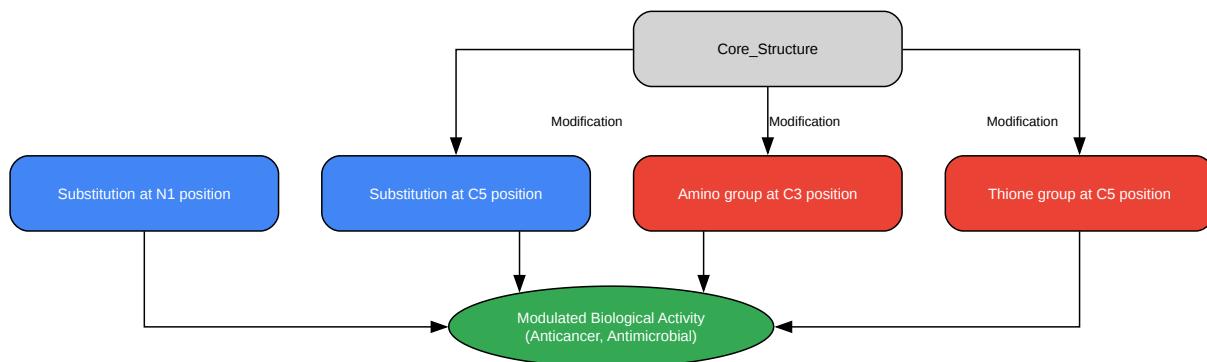
## Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of bromophenyl-substituted triazoles and their thione derivatives has been investigated. The data often highlights the importance of additional functional groups for potent activity.

Compound	Organism	Activity (MIC)	Reference
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative	Bacillus subtilis	31.25 µg/mL	[7]
3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thione derivatives	Various Bacteria & Fungi	Not specified	[8]

## Structure-Activity Relationship (SAR) Insights

The available literature on bromophenyl-1,2,4-triazole derivatives suggests several structure-activity relationship trends.



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Logical relationships in the SAR of bromophenyl-triazoles.

The biological activity of the 3-(4-Bromophenyl)-1H-triazole scaffold is significantly influenced by substitutions on the triazole ring. The addition of various aryl amines at the 3-position has been shown to impart anticancer properties.<sup>[6]</sup> Furthermore, the conversion of the C5 position to a thione and subsequent derivatization can lead to compounds with antimicrobial and antifungal activities.<sup>[7][8][9]</sup> The position of the bromo substituent on the phenyl ring (ortho, meta, or para) also plays a crucial role in determining the biological activity profile.

## Conclusion

3-(4-Bromophenyl)-1H-triazole serves as a valuable scaffold in medicinal chemistry. While comprehensive biological data on the core molecule itself is not extensively documented, its derivatives exhibit a wide range of promising pharmacological activities, including anticancer and antimicrobial effects. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, makes it an attractive starting point for the design and development of novel therapeutic agents. Further investigation into the biological properties of the parent compound and a systematic exploration of its derivatives are warranted to fully elucidate its therapeutic potential.

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